3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole is defined by a pyrazole core substituted at the 1- and 3-positions with 4-nitrophenyl and difluoromethyl groups, respectively. Single-crystal X-ray diffraction studies of analogous nitro-substituted pyrazolines reveal monoclinic or orthorhombic space groups, such as P2₁/c or Pnma, with one molecule per asymmetric unit. The pyrazole ring in such systems typically adopts a near-planar conformation, with bond distances reflecting resonance stabilization. For example, N1–N2 bond lengths in nitroaryl-pyrazoline derivatives range from 1.345(8) to 1.434 Å, consistent with partial double-bond character due to enamine-type resonance.
In 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole, the difluoromethyl group at C3 introduces steric and electronic perturbations. Comparative crystallographic data from nitro-substituted analogs suggest that bulky substituents at C3 or C5 increase puckering of the heterocyclic ring, with dihedral angles between the pyrazole and aryl planes reaching 10.9°–41.0° depending on substituent size. The 4-nitrophenyl group at N1 aligns coplanar with the pyrazole ring, as evidenced by torsional angles below 5° in similar structures. This arrangement facilitates extended π-conjugation, which is critical for electronic applications.
Table 1: Selected bond distances (Å) in nitro-substituted pyrazoline derivatives
| Bond | Minimum | Maximum | Mean |
|---|---|---|---|
| N1–N2 | 1.324 | 1.434 | 1.365 |
| C3–N2 | 1.271 | 1.286 | 1.278 |
| C5–N1 | 1.454 | 1.496 | 1.474 |
| C4–C3 | 1.452 | 1.525 | 1.492 |
The difluoromethyl group’s C–F bond distances are expected to align with values observed in fluorinated pyrazoles (~1.33–1.37 Å), though exact metrics for this compound require further experimental validation.
Properties
Molecular Formula |
C10H7F2N3O2 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12)9-5-6-14(13-9)7-1-3-8(4-2-7)15(16)17/h1-6,10H |
InChI Key |
YJYUPFDCPXIMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Synthesis of 4-Nitrophenylhydrazine :
-
Cyclocondensation with 3-(Difluoromethyl)-1,3-diketone :
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Byproducts | Regioisomeric pyrazole (≤5%) |
Advantages : Straightforward, uses commercially available starting materials.
Limitations : Moderate yield due to competing regioisomer formation.
Two-Phase Ring-Closing Reaction
Patents WO2014120397A1 and CN111362874B describe a two-phase system for pyrazole ring closure, enhancing purity and yield:
Protocol
-
Intermediate Preparation :
-
Cyclization :
Optimization Metrics
| Condition | Optimal Range |
|---|---|
| Temperature | −10°C to 0°C (cyclization) |
| Reaction Time | 2–3 hours |
| Solvent Ratio (T:H₂O) | 3:1 |
| Yield | 75–80% |
Critical Note : The use of non-glass reactors (e.g., Teflon) prevents fluoride-induced etching, which generates water and hydrolyzes intermediates.
Halogen Exchange via Nucleophilic Fluorination
WO2014111449A1 details a fluorination strategy to install the difluoromethyl group:
Steps
-
Chloropyrazole Precursor Synthesis :
-
5-Chloro-1-methyl-3-(chloromethyl)-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation.
-
-
Fluorination :
Performance Data
| Metric | Result |
|---|---|
| Conversion | 100% (GC) |
| Isolated Yield | 89% |
| Purity | 99.2% (GC) |
Scale-Up Feasibility : Demonstrated at 100 mmol scale with consistent yield.
Microwave-Assisted Cyclocondensation
A rapid synthesis route employs microwave irradiation to accelerate cyclocondensation:
Methodology
Outcomes
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 20 minutes |
| Energy Consumption | 0.8 kWh/mol |
Advantage : Reduces reaction time from hours to minutes.
Drawback : Specialized equipment required.
Solid-State Mechanochemical Synthesis
Emerging green chemistry approaches utilize ball milling for solvent-free synthesis:
Process
Results
| Metric | Result |
|---|---|
| Yield | 78% |
| Purity | 97% |
| Solvent Use | None |
Sustainability : Eliminates volatile organic solvents, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | 6–8 hours | Moderate | 120–150 |
| Two-Phase Ring-Closing | 75–80 | 99 | 3 hours | High | 90–110 |
| Halogen Exchange | 89 | 99.2 | 3 hours | High | 140–160 |
| Microwave-Assisted | 85 | 98 | 20 minutes | Low | 200–220 |
| Mechanochemical | 78 | 97 | 1 hour | Moderate | 80–100 |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Agricultural Applications
Fungicide Development
One of the primary applications of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole is as an intermediate in the synthesis of fungicides. Its derivatives are utilized to combat fungal diseases in crops, notably targeting pathogens responsible for early blight in tomatoes. The compound exhibits significant antifungal activity by inhibiting succinate dehydrogenase, a crucial enzyme in the mitochondrial respiration chain of fungi, thereby hindering their growth and survival .
Mechanism of Action
The antifungal efficacy of this compound stems from its ability to bind to specific target enzymes, enhancing its biological activity against various fungal strains. Molecular docking studies have shown that the difluoromethyl and nitrophenyl groups contribute to improved binding affinity compared to traditional fungicides like boscalid.
Commercial Formulations
The derivatives of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole have been commercialized in several agricultural products. These formulations are designed to provide effective control over a range of phytopathogenic fungi, making them valuable tools for crop protection.
Medicinal Chemistry Applications
Pharmacological Potential
Beyond agriculture, 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole has been explored for its pharmacological properties. Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The fluorinated structure enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development .
Synthesis and Derivative Exploration
The synthesis of this compound involves several chemical reactions, often optimized for yield and efficiency. Novel synthetic pathways have been developed to create various derivatives that may enhance its pharmacological activity. For instance, modifications to the pyrazole ring or substituents can lead to compounds with improved bioactivity against specific targets in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Table 1: Substituent Variations in Selected Pyrazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to methoxy or phenyl substituents, influencing reactivity in nucleophilic substitutions .
- Fluorinated Substituents : Difluoromethyl (-CF₂H) offers moderate electronegativity and lipophilicity (LogP ≈ 2.1), whereas trifluoromethyl (-CF₃) increases hydrophobicity (LogP ≈ 2.8) .
Key Observations :
Biological Activity
3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest due to its biological activities, particularly in antifungal and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a difluoromethyl group and a nitrophenyl moiety. This unique structure contributes to its biological properties, particularly its interaction with various enzymes and receptors.
Antifungal Activity
Recent studies have demonstrated that 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole exhibits potent antifungal activity. The mechanism of action primarily involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts fungal growth and survival, making the compound effective against various phytopathogenic fungi.
Key Findings:
- Inhibition Mechanism : The compound inhibits SDH, which is essential for ATP production in fungi, leading to cell death.
- Effectiveness : It has been shown to be more effective than traditional fungicides like boscalid against several fungal strains .
Synthesis and Evaluation
A series of derivatives based on 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole have been synthesized and evaluated for their antifungal properties. For instance, derivatives such as 3-(difluoromethyl)-N-(4-(trifluoromethyl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide were tested against seven different phytopathogenic fungi, displaying moderate to excellent antifungal activities .
Comparative Studies
In comparative studies, various pyrazole derivatives were synthesized and their antifungal activities assessed. The results indicated that some derivatives exhibited significant activity against pathogens like Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. The structure-activity relationship (SAR) analysis highlighted that specific functional groups enhance antifungal efficacy .
Table: Antifungal Activity of Selected Derivatives
Anti-inflammatory Activity
In addition to its antifungal properties, 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole has also shown promising anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
Key Findings:
- COX-2 Inhibition : Several derivatives have been found to exhibit significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory conditions .
- Comparative Efficacy : Some compounds demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Q & A
Q. What are the established synthetic routes for 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole, and what experimental conditions optimize yield?
The compound is typically synthesized via cyclocondensation reactions. For example, chalcone derivatives (e.g., 4,4′-difluoro chalcone) react with hydrazine derivatives under acidic or basic conditions to form pyrazole rings. A reported method involves refluxing 4-nitrophenylhydrazine with difluoromethyl ketones in ethanol or acetic acid, achieving yields of ~60–75% . Key parameters include:
- Catalyst : Acidic (HCl) or basic (NaOH) conditions for cyclization.
- Temperature : Reflux at 80–100°C for 6–12 hours.
- Purification : Column chromatography using silica gel and ethyl acetate/hexane eluents.
Q. How is 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole characterized structurally, and what spectroscopic techniques are critical?
Structural characterization involves:
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 72.15° between nitrophenyl and pyrazole planes) and hydrogen-bonding networks (C–H⋯O/F interactions) .
- NMR spectroscopy : and NMR identify substituent environments (e.g., difluoromethyl protons at δ ~6.0 ppm as triplets) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 294.05) .
Q. What preliminary biological activities have been reported for this compound?
Pyrazole derivatives exhibit antimicrobial and anti-inflammatory properties. For example, analogs with nitrophenyl groups show moderate activity against E. coli (MIC ~50 µg/mL) and S. aureus (MIC ~25 µg/mL) via membrane disruption assays. Antioxidant activity is measured via DPPH radical scavenging (IC₅₀ ~80 µM) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:
- Electrostatic potential maps highlight electron-deficient regions (e.g., nitrophenyl group) prone to nucleophilic attack.
- Transition-state analysis reveals energy barriers for substitutions at the difluoromethyl group (~25–30 kcal/mol) .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates, reducing activation energy by ~5 kcal/mol .
Q. How can conflicting crystallographic and spectral data for pyrazole derivatives be resolved?
Discrepancies arise in:
- Torsional angles : X-ray data may show non-planar nitro groups (e.g., O–N–C–C torsion ~17°), while DFT predicts planarity. Resolution involves refining computational models with dispersion corrections (e.g., Grimme’s D3) .
- Hydrogen bonding : Conflicting NMR (solution) vs. crystallography (solid-state) data require variable-temperature studies to assess dynamic effects .
Q. What strategies improve the selectivity of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole in targeting enzymes like carbonic anhydrase?
- Docking studies : Pyrazole derivatives bind to carbonic anhydrase IX (PDB ID: 3IAI) via hydrophobic interactions with Val-121 and hydrogen bonds with Thr-198.
- Structure-activity relationship (SAR) : Introducing sulfonamide groups at the pyrazole 4-position enhances inhibition (IC₅₀ from 120 nM to 45 nM) .
- Kinetic assays : Competitive inhibition constants () are measured via stopped-flow fluorimetry .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Degradation studies : HPLC-MS identifies hydrolysis products (e.g., 4-nitrophenol) at pH > 10.
- Kinetic profiling : Pseudo-first-order degradation rate constants () show a 10-fold increase from pH 7 to 12 due to base-catalyzed C–N bond cleavage .
- Stabilizers : Co-formulation with cyclodextrins reduces degradation by 40% at pH 9 .
Methodological Guidance
Q. How to design experiments to assess the compound’s photophysical properties?
Q. What analytical workflows validate synthetic intermediates and byproducts?
- LC-MS/MS : Monitor reaction progress using a C18 column (gradient: 5–95% acetonitrile in 20 min) and quantify impurities (<0.1% via area normalization) .
- In-situ IR : Track carbonyl (1700 cm⁻¹) and C–F (1100 cm⁻¹) stretches during synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Standardization : Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation time .
- Meta-analysis : Compare IC₅₀ values across studies using weighted Z-scores to identify outliers (e.g., ±2 SD from mean) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
